11c-Octylamine
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Overview
Description
11C-Octylamine is a radiolabeled compound where the carbon-11 isotope is incorporated into the octylamine molecule. This compound is primarily used in the field of nuclear medicine and positron emission tomography (PET) imaging due to its radioactive properties. The carbon-11 isotope has a short half-life of approximately 20.4 minutes, making it suitable for real-time imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11C-Octylamine typically involves the incorporation of the carbon-11 isotope into the octylamine structure. One common method is the methylation of octylamine using carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is usually carried out under controlled conditions to ensure high radiochemical purity and yield .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce the carbon-11 isotope. The isotope is then incorporated into the octylamine molecule using automated synthesis modules. These modules are designed to handle the short half-life of carbon-11, ensuring that the final product is ready for use in PET imaging within a short time frame .
Chemical Reactions Analysis
Types of Reactions: 11C-Octylamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
11C-Octylamine has several applications in scientific research, including:
Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in PET imaging to study biological processes at the molecular level.
Medicine: Used as a diagnostic agent in nuclear medicine to image and study lung structure and function.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
The mechanism of action of 11C-Octylamine involves its incorporation into biological systems where it acts as a radiolabeled tracer. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners to create detailed images of the body’s internal structures. The compound targets specific molecular pathways and cellular structures, allowing for precise imaging and diagnosis .
Comparison with Similar Compounds
- 1-Aminooctane
- n-Octylamine
- Caprylamine
Comparison: 11C-Octylamine is unique due to its radiolabeled carbon-11 isotope, which allows for its use in PET imaging. In contrast, similar compounds like 1-Aminooctane and n-Octylamine do not have radiolabeled isotopes and are primarily used in chemical synthesis and industrial applications .
This compound stands out for its applications in nuclear medicine and imaging, making it a valuable tool in both research and clinical settings.
Properties
CAS No. |
768306-69-0 |
---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
(111C)octan-1-amine |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i8-1 |
InChI Key |
IOQPZZOEVPZRBK-COJKEBBMSA-N |
Isomeric SMILES |
CCCCCCC[11CH2]N |
Canonical SMILES |
CCCCCCCCN |
Origin of Product |
United States |
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